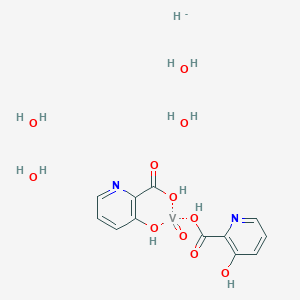

VO-Ohpic trihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C12H19N2O11V- |

|---|---|

Poids moléculaire |

418.23 g/mol |

Nom IUPAC |

hydride;bis(3-hydroxypyridine-2-carboxylic acid);oxovanadium;tetrahydrate |

InChI |

InChI=1S/2C6H5NO3.4H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;;/q;;;;;;;;-1 |

Clé InChI |

DBFDMPTUWZUENE-UHFFFAOYSA-N |

SMILES canonique |

[H-].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O.O=[V] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VO-Ohpic Trihydrate on PTEN

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism by which VO-Ohpic trihydrate, a potent vanadium-based compound, inhibits the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). It details the molecular interactions, kinetic properties, downstream signaling consequences, and relevant experimental methodologies for studying this interaction.

Introduction to PTEN and this compound

Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor gene frequently mutated or deleted in a wide range of human cancers. Functioning as a dual-specificity phosphatase, its primary role is as a lipid phosphatase. PTEN antagonizes the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the 3' position of the inositol ring, converting it to phosphatidylinositol-4,5-bisphosphate (PIP2). This action reduces the levels of the second messenger PIP3, thereby suppressing the activation of downstream effectors like Akt, which are crucial for cell growth, proliferation, and survival.

This compound, or hydroxy(oxo)vanadium 3-hydroxypyridine-2-carboxylic acid trihydrate, is a potent and specific small-molecule inhibitor of PTEN. Its ability to acutely activate the PI3K/Akt/mTOR pathway through PTEN inhibition has made it a valuable tool for probing PTEN function in various physiological and pathological contexts, including cancer, diabetes, and neuroprotection.

Core Mechanism of Action

This compound exerts its inhibitory effect on PTEN through a specific and reversible interaction. The core mechanism is characterized by the following key features:

-

Mode of Inhibition: Kinetic studies have demonstrated that this compound is a noncompetitive inhibitor of PTEN. This means it binds to a site on the enzyme distinct from the active site, affecting both the substrate affinity (Km) and the maximum reaction velocity (Vmax). The sterically demanding nature of the VO-Ohpic molecule suggests that substrate binding may influence subsequent inhibitor binding due to steric hindrance.

-

Reversibility: The inhibition of PTEN by VO-Ohpic is fully reversible. Inhibitor dilution assays have shown that the enzyme's activity can be restored by reducing the concentration of the inhibitor, indicating a non-covalent binding mechanism.

-

Molecular Interaction: The compound is thought to stabilize an inactive conformation of the PTEN enzyme. This interaction involves specific hydrogen bonding and hydrophobic interactions that effectively disrupt the enzyme's catalytic site. It is the intact VO-Ohpic complex, not simply the dissociated vanadyl ion, that is the active inhibitory compound. This is supported by its high selectivity for PTEN over many other protein tyrosine phosphatases (PTPs) and its distinct, noncompetitive mode of inhibition compared to the competitive inhibition seen with inorganic vanadium salts like VOSO4.

Quantitative Data: Potency and Kinetics

The potency of this compound has been quantified across multiple studies using different substrates and assay formats. The data consistently show inhibition in the low nanomolar range.

| Parameter | Value | Substrate/Assay | Source |

| IC50 | 35 ± 2 nM | PIP3 (Physiological) | |

| IC50 | 46 ± 10 nM | OMFP (Artificial) | |

| Kic (competitive) | 27 ± 6 nM | OMFP (Artificial) | |

| Kiu (uncompetitive) | 45 ± 11 nM | OMFP (Artificial) |

-

IC50: The half-maximal inhibitory concentration.

-

Kic & Kiu: Inhibition constants for binding to the free enzyme and the enzyme-substrate complex, respectively, characteristic of noncompetitive inhibition.

Downstream Signaling Consequences

By inhibiting PTEN's lipid phosphatase activity, this compound triggers a cascade of downstream signaling events, primarily through the activation of the PI3K/Akt pathway.

-

PIP3 Accumulation: Inhibition of PTEN prevents the dephosphorylation of PIP3, leading to its accumulation at the plasma membrane.

-

Akt Activation: Elevated PIP3 levels recruit and activate key downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This is observed as an increase in the phosphorylation of Akt at its key activation sites, Threonine 308 (Thr308) and Serine 473 (Ser473).

-

Modulation of Downstream Targets: Activated Akt then phosphorylates a host of downstream targets, including:

-

mTOR (mammalian Target of Rapamycin): Leading to increased protein synthesis and cell growth.

-

FoxO3a (Forkhead box protein O3a): Phosphorylation by Akt leads to the inactivation of this transcription factor, reducing the expression of genes involved in apoptosis and cell cycle arrest.

-

ERK1/2 (Extracellular signal-regulated kinase): Some studies report that PTEN inhibition by VO-Ohpic can also lead to the activation of the ERK1/2 pathway, suggesting potential crosstalk between these major signaling networks.

-

The diagram below illustrates the central role of PTEN in the PI3K/Akt signaling pathway and the point of intervention for this compound.

A Technical Guide to VO-Ohpic Trihydrate: A Potent PTEN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). The information compiled herein, including its chemical properties, biological activity, and experimental protocols, is intended to support research and development efforts in fields such as oncology and cardiovascular disease.

Chemical and Physical Properties

This compound, with the CAS number 476310-60-8 , is a synthetic crystalline solid.[1][2] Its chemical name is (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate.[1]

| Property | Value | References |

| CAS Number | 476310-60-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₉N₂O₈V · 3H₂O · H | [3] |

| Molecular Weight | 415.20 g/mol | [3][4] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥95% to >98% | [1][6] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL), PBS (pH 7.2) (1 mg/mL). Insoluble in water. | [1][4] |

Biological Activity and Mechanism of Action

This compound is a highly potent, selective, and reversible inhibitor of PTEN, a critical negative regulator of the PI3K/Akt/mTOR signaling pathway.[6][7]

Mechanism of Action: PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the PI3K signaling pathway. By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3.[1] This, in turn, promotes the phosphorylation and activation of downstream targets, most notably Akt and mTOR, which are key regulators of cell growth, proliferation, survival, and metabolism.[3][5][8]

The inhibition of PTEN by VO-Ohpic activates the Akt/mTOR signaling cascade, which has significant implications for various cellular processes.

Inhibitory Potency and Selectivity: this compound demonstrates high potency against PTEN with reported IC₅₀ values in the low nanomolar range. It also shows selectivity over other phosphatases.

| Target | IC₅₀ | References |

| PTEN | 35 nM | [3][5][7] |

| PTEN | 46 ± 10 nM | [4][6][9][10] |

| SopB | 588 nM | |

| Myotubularin (MTM) | 4.03 µM | |

| PTPβ | 57.5 µM | |

| SAC1 | >10 µM |

Preclinical Applications

Oncology: Studies have shown that VO-Ohpic can inhibit cell viability and proliferation in hepatocellular carcinoma (HCC) cell lines that have low PTEN expression.[3][8] In mouse xenograft models using Hep3B cells, VO-Ohpic significantly suppressed tumor growth.[3][8] It has been shown to induce cellular senescence in these cancer cells.[8]

Cardiovascular Research: In murine models, administration of VO-Ohpic prior to ischemia-reperfusion injury resulted in a significant decrease in myocardial infarct size and an increase in cardiac functional recovery.[4][7]

Experimental Protocols

4.1. In Vitro PTEN Inhibition Assay (Kinase Assay)

This protocol outlines a general method for assessing the inhibitory effect of this compound on PTEN activity.

Methodology:

-

Compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 100 µM). Further dilutions are made with assay buffer containing 1% DMSO.[3]

-

Pre-incubation: Pre-incubate recombinant PTEN enzyme with various concentrations of this compound at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme.[3][4]

-

Reaction Initiation: Start the phosphatase reaction by adding a substrate. A common substrate is OMFP (O-methylfluorescein phosphate).[11]

-

Detection: Monitor the reaction by measuring the change in fluorescence (for OMFP) or absorbance (for malachite green assay with PIP3 substrate).[3][4]

-

Data Analysis: Determine background absorbance or fluorescence from VO-Ohpic in the assay buffer and correct the data. Calculate the percentage of inhibition at different compound concentrations to determine the IC₅₀ value.[3][4]

4.2. Cell Proliferation Assay (BrdU Incorporation)

This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Culture 3 x 10³ cells (e.g., Hep3B, PLC/PRF/5) per well in 96-well plates.[5]

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.[5]

-

BrdU Labeling: Add Bromodeoxyuridine (BrdU) to the wells 24 hours before the end of the treatment period.[5]

-

Detection: Use a colorimetric immunoassay to quantify the amount of BrdU incorporated into the DNA, which is proportional to cell proliferation.

-

Analysis: Express the results as the percentage of inhibition of BrdU incorporation compared to the vehicle-treated control.[5]

4.3. In Vivo Administration Protocol (Murine Model)

This protocol describes the administration of this compound to mice for studies on tumor growth or cardiac effects.

Methodology:

-

Animal Model: Use male C57BL6 mice for cardiac studies or male nude athymic mice for tumor xenograft studies.[4][5]

-

Formulation: Prepare the dosing solution. A common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Sonication may be required to achieve a clear solution.[4][9]

-

Administration: Administer this compound via intraperitoneal (i.p.) injection.[5][7]

-

Dosage: Dosages can vary. For cardiac ischemia-reperfusion studies, a dose of 10 µg/kg has been used.[4][7] For antitumor studies, a dose of 10 mg/kg has been reported.[5]

-

Timing: For acute studies like ischemia-reperfusion, the compound is typically administered 30 minutes before inducing ischemia.[4][9] For chronic studies like tumor growth, administration may occur daily or on a set schedule.

Summary

This compound is a valuable research tool for investigating the PTEN/PI3K/Akt signaling pathway. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers aiming to explore its therapeutic potential in various disease models. As with any experimental compound, specific methodologies may need to be optimized for particular cell lines or animal models.

References

- 1. caymanchem.com [caymanchem.com]

- 2. ebiohippo.com [ebiohippo.com]

- 3. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]

- 7. apexbt.com [apexbt.com]

- 8. tandfonline.com [tandfonline.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. universalbiologicals.com [universalbiologicals.com]

- 11. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Synthesis, and Application of VO-Ohpic Trihydrate: A Potent and Selective PTEN Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

VO-Ohpic trihydrate has emerged as a highly potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology, metabolic diseases, and neurodegenerative disorders, as well as for professionals in the field of drug development.

Introduction

Phosphatase and Tensin Homolog (PTEN) is a critical dual-specificity phosphatase that acts as a tumor suppressor by negatively regulating the PI3K/Akt signaling pathway. Its lipid phosphatase activity dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing the activity of phosphoinositide 3-kinase (PI3K). Dysregulation of the PTEN/Akt pathway is implicated in a multitude of human diseases, including cancer, diabetes, and neurodegenerative disorders. Consequently, the development of specific PTEN inhibitors is of significant interest for therapeutic intervention.

This compound, a vanadium-based organic complex, was identified as a potent and selective inhibitor of PTEN's lipid phosphatase activity.[1][2] Its ability to modulate the PTEN/Akt signaling cascade has positioned it as a valuable tool for studying the physiological and pathological roles of PTEN and as a potential lead compound for drug discovery programs.

Discovery and Characterization

This compound was discovered through screening of a library of vanadium-based compounds for their ability to inhibit PTEN.[1] It demonstrated significant inhibitory activity in the nanomolar range, with high selectivity over other phosphatases.

Mechanism of Action

Biochemical studies have revealed that this compound acts as a noncompetitive inhibitor of PTEN.[2] This means that it does not compete with the substrate (PIP3) for binding to the active site. Instead, it is believed to bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency. The inhibition by this compound has been shown to be reversible.[2]

Synthesis of this compound

While the seminal publication by Rosivatz et al. (2006) refers to a previously reported procedure for the synthesis of this compound, a detailed protocol can be adapted from the synthesis of similar vanadyl complexes. The synthesis involves the reaction of a vanadium salt with 3-hydroxypicolinic acid.

Postulated Synthesis Protocol

-

Preparation of Reactants:

-

Dissolve vanadyl sulfate (VOSO₄) in deionized water to create a vanadium(IV) solution.

-

Dissolve 3-hydroxypicolinic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

-

Reaction:

-

Slowly add the 3-hydroxypicolinic acid solution to the vanadyl sulfate solution with constant stirring. A 2:1 molar ratio of 3-hydroxypicolinic acid to vanadyl sulfate should be used.

-

The reaction mixture is then refluxed for a specified period, typically several hours, to ensure complete complexation.

-

-

Purification and Isolation:

-

After cooling, the resulting precipitate of VO-Ohpic is collected by filtration.

-

The solid is washed with cold water and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

The purified product is then dried under vacuum to yield VO-Ohpic. The trihydrate form is typically obtained upon crystallization from aqueous solutions.

-

Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Assay Substrate | Reference |

| PTEN | 35 | PIP₃ | [1] |

| PTEN | 46 ± 10 | OMFP | [3] |

| CBPs | Micromolar range | Not specified | [1] |

| SopB | High nanomolar range | Not specified | [1] |

Table 2: In Vivo Efficacy of this compound in Mice

| Model | Dosage | Administration Route | Effect | Reference |

| MDA PCa-2b Xenografts | 10 µg/kg | Intraperitoneal (i.p.) | Significant tumor growth suppression | [1] |

| Myocardial Ischemia-Reperfusion | 10 µg/kg | Intraperitoneal (i.p.) | Decreased myocardial infarct size |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

PTEN Inhibition Assay (OMFP-based)

This assay measures the phosphatase activity of PTEN using the artificial substrate 3-O-methylfluorescein phosphate (OMFP).

-

Reagents:

-

Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT.

-

Recombinant PTEN enzyme.

-

OMFP substrate stock solution (in DMSO).

-

This compound stock solution (in DMSO).

-

-

Procedure:

-

Pre-incubate recombinant PTEN with varying concentrations of this compound in the assay buffer for 10 minutes at room temperature.[2]

-

Initiate the reaction by adding the OMFP substrate.

-

Monitor the hydrolysis of OMFP to the fluorescent product 3-O-methylfluorescein by measuring the increase in fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.[2]

-

Calculate the rate of reaction and determine the IC₅₀ value of this compound.

-

Cell Viability Assay (MTS Assay)

This colorimetric assay determines the number of viable cells in culture.

-

Reagents:

-

Cell culture medium.

-

MTS reagent.

-

This compound.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired time period (e.g., 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Western Blot Analysis of Akt Phosphorylation

This technique is used to detect the phosphorylation status of Akt, a downstream target of PTEN.

-

Cell Lysis:

-

Treat cells with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

Signaling Pathway

The following diagram illustrates the PTEN/Akt signaling pathway and the inhibitory effect of this compound.

Caption: PTEN/Akt signaling pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the cellular effects of this compound.

References

VO-Ohpic trihydrate as a selective PTEN inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of VO-Ohpic trihydrate, a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

Introduction

Phosphatase and Tensin Homolog (PTEN) is a critical dual-specificity phosphatase that acts as a tumor suppressor by negatively regulating the PI3K/Akt signaling pathway.[1][2] Its lipid phosphatase activity dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing the activity of phosphoinositide 3-kinase (PI3K) and dampening downstream pro-survival and proliferative signals.[3] Given its central role in cell growth, proliferation, and survival, the pharmacological inhibition of PTEN has emerged as a promising therapeutic strategy for various conditions, including neurodegenerative diseases, tissue injury, and certain cancers where enhanced cell survival is desired.[1][2][3]

This compound has been identified as a highly potent and selective inhibitor of PTEN's lipid phosphatase activity.[1][4][5][6][7] This vanadium-based compound has been shown to effectively increase cellular levels of PIP3, leading to the activation of Akt and its downstream targets.[7][8] This guide will delve into the quantitative aspects of its inhibitory activity, detailed experimental protocols for its characterization, and the signaling pathways it modulates.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against PTEN

| Parameter | Value | Substrate | Assay Method | Reference |

| IC50 | 35 nM | PIP3 | Phosphate Release Assay | [4][6][7][8] |

| IC50 | 46 ± 10 nM | OMFP | Fluorescence Assay | [3][5][9] |

| Kic | 27 ± 6 nM | OMFP | Kinetic Analysis | [5][9] |

| Kiu | 45 ± 11 nM | OMFP | Kinetic Analysis | [5][9] |

Table 2: Selectivity Profile of this compound

| Phosphatase | IC50 | Reference |

| PTEN | 35 nM | [4] |

| CBPs | Micromolar range | [4] |

| SopB | High nanomolar range | [4] |

| Myotubularin | Not significantly inhibited | [4] |

| SAC1 | Not significantly inhibited | [4] |

| PTP-β | Not significantly inhibited | [4] |

Table 3: Cellular Activity of this compound

| Cell Line | Effect | Concentration | Reference |

| NIH 3T3 | Increased Akt phosphorylation (Ser473 & Thr308) | Saturation at 75 nM | [4] |

| L1 fibroblasts | Increased Akt phosphorylation (Ser473 & Thr308) | Saturation at 75 nM | [4] |

| Hep3B (low PTEN) | Inhibited cell viability, proliferation, and colony formation; Induced senescence | 0-5 μM | [7][10] |

| PLC/PRF/5 (high PTEN) | Inhibited cell viability, proliferation, and colony formation (to a lesser extent) | 0-5 μM | [7][10] |

| SNU475 (PTEN-negative) | No effect on cell viability, proliferation, or colony formation | 0-5 μM | [7][10] |

| MDA PCa-2b | Suppressed tumor growth in xenografts | Not specified | [4] |

Signaling Pathway

This compound exerts its effects by directly inhibiting PTEN, which leads to the activation of the PI3K/Akt signaling pathway. The following diagram illustrates this mechanism.

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

PTEN Inhibition Assay (Phosphate Release)

This assay measures the phosphatase activity of PTEN by quantifying the release of inorganic phosphate from a substrate.

References

- 1. apexbt.com [apexbt.com]

- 2. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mbl.edu [mbl.edu]

The Core Cellular Pathways Modulated by VO-Ohpic Trihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). Its inhibitory action on PTEN's lipid phosphatase activity triggers a cascade of downstream signaling events, primarily activating the PI3K/Akt/mTOR pathway. This pathway is central to regulating cell growth, proliferation, survival, and metabolism. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades and workflows.

Introduction

Phosphatase and Tensin Homolog (PTEN) is a critical dual-specificity phosphatase that counteracts the effects of phosphoinositide 3-kinase (PI3K). By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN acts as a crucial negative regulator of the PI3K/Akt signaling pathway.[1][2] Dysregulation of PTEN function is implicated in a variety of human diseases, including cancer and diabetes.[2][3]

This compound has emerged as a valuable research tool for studying the physiological and pathological roles of PTEN. It is a vanadium-based compound that specifically and potently inhibits PTEN's enzymatic activity, thereby leading to the activation of downstream signaling pathways.[4][5] This guide will delve into the core cellular pathways modulated by this inhibitor, providing researchers with the necessary information to design and interpret experiments effectively.

Primary Cellular Target: PTEN

The primary molecular target of this compound is the PTEN protein. It acts as a potent inhibitor of PTEN's lipid phosphatase activity.[4][6]

Mechanism of Inhibition

This compound is a reversible and non-competitive inhibitor of PTEN.[1][3] This means that it binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.[1][5]

Quantitative Inhibition Data

The inhibitory potency of this compound against PTEN has been determined through various in vitro assays.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 35 nM | PIP3-based assay | [4][6] |

| IC50 | 46 ± 10 nM | In vitro phosphatase assay | [3][6] |

| Kic (competitive inhibition constant) | 27 ± 6 nM | Enzyme kinetics study | [1][6] |

| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | Enzyme kinetics study | [1][6] |

Core Affected Signaling Pathway: PI3K/Akt/mTOR

The most well-documented consequence of PTEN inhibition by this compound is the hyperactivation of the PI3K/Akt/mTOR signaling pathway.[4][6][7]

Pathway Overview

Inhibition of PTEN leads to an accumulation of PIP3 at the plasma membrane. This recruits and activates phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B). Activated Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which in turn regulates protein synthesis, cell growth, and proliferation.[8][9]

Caption: The PI3K/Akt/mTOR signaling pathway activated by this compound.

Quantitative Effects on Pathway Components

Treatment of cells with this compound leads to increased phosphorylation of key downstream effectors.

| Cell Line | Treatment | Effect | Fold Change | Reference |

| Hep3B | VO-Ohpic (dose-dependent) | Increased p-Akt | Dose-dependent increase | [7] |

| Hep3B | VO-Ohpic (dose-dependent) | Increased p-mTOR | Dose-dependent increase | [7] |

| NIH 3T3 | VO-Ohpic (75 nM) | Increased p-Akt (Ser473) | Saturation at 75 nM | [10] |

| L1 fibroblasts | VO-Ohpic (75 nM) | Increased p-Akt (Thr308) | Saturation at 75 nM | [10] |

Other Affected Cellular Pathways

Beyond the central PI3K/Akt/mTOR axis, this compound has been shown to influence other signaling pathways.

ERK1/2 Pathway

Some studies suggest that PTEN can negatively regulate the extracellular signal-regulated kinase (ERK)1/2 pathway.[7] Inhibition of PTEN by this compound has been observed to increase the phosphorylation of ERK1/2 in certain cell types.[7]

Caption: The ERK1/2 signaling pathway influenced by this compound.

Nrf-2 Signaling Pathway

In the context of intervertebral disc degeneration, this compound has been shown to protect endplate chondrocytes against apoptosis and calcification by activating the Nrf-2 signaling pathway.[11] This suggests a role for PTEN inhibition in modulating cellular responses to oxidative stress.

Experimental Protocols

In Vitro PTEN Inhibition Assay (Malachite Green Assay)

This assay measures the release of free phosphate from a PTEN substrate, such as PIP3.

-

Reagent Preparation :

-

Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT.

-

Substrate: PIP3, diC16 sodium salt, dissolved in distilled water to a final concentration of 1 mM.

-

Color Reagent: 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, and 1.7 M HCl.

-

This compound: Dissolved in DMSO to a stock concentration of 100 µM and further diluted in assay buffer.[1][12]

-

-

Assay Procedure :

-

Pre-incubate recombinant PTEN enzyme with varying concentrations of this compound in assay buffer for 10 minutes at room temperature.[1]

-

Initiate the reaction by adding the PIP3 substrate.

-

Incubate at 30°C for 20 minutes.[1]

-

Stop the reaction by adding 2.25 volumes of the color reagent.[1]

-

Allow the color to develop for 10 minutes.

-

Read the absorbance at 650 nm using a microplate reader.

-

-

Data Analysis :

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of PTEN inhibition for each concentration of this compound relative to the vehicle control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding :

-

Seed cells in a 96-well plate at a density of 3 x 10^3 cells per well.[4]

-

Allow cells to adhere overnight.

-

-

Treatment :

-

Treat cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.[4]

-

-

Assay :

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm.

-

-

Data Analysis :

-

Express results as a percentage of the vehicle-treated control.

-

Western Blotting for Phosphorylated Proteins

This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates.

-

Cell Lysis :

-

Treat cells with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification :

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer :

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt, p-mTOR, p-ERK1/2) and total proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection :

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis :

-

Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

-

Caption: A generalized workflow for Western blotting analysis.

In Vivo Tumor Xenograft Studies

These studies are used to evaluate the anti-tumor efficacy of this compound in an animal model.

-

Animal Model :

-

Use male nude athymic mice.[4]

-

-

Tumor Cell Implantation :

-

Subcutaneously inject a suspension of tumor cells (e.g., Hep3B) into the flank of each mouse.

-

-

Treatment :

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.[4]

-

Administer a vehicle control (e.g., saline) to the control group.

-

-

Tumor Growth Monitoring :

-

Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

-

Endpoint :

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Conclusion

This compound is a powerful pharmacological tool for investigating the cellular functions of PTEN. Its primary effect is the potent and specific inhibition of PTEN, leading to the robust activation of the PI3K/Akt/mTOR signaling pathway. Evidence also points to its influence on other pathways, such as the ERK1/2 and Nrf-2 signaling cascades. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of PTEN in health and disease using this valuable inhibitor.

References

- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Role of PTEN in Insulin Signaling and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Progress of PI3K/PTEN/AKT Signaling Pathway Associated with Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. apexbt.com [apexbt.com]

- 11. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vitro Potency and IC50 of VO-Ohpic Trihydrate

This technical guide provides a comprehensive overview of the in vitro potency, IC50, and mechanism of action of this compound, a potent inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). This document details the quantitative metrics of its inhibitory action, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Data Presentation: In Vitro Potency and Inhibitory Constants

This compound is a well-characterized, potent, and selective inhibitor of PTEN.[1][2][3] Its inhibitory activity has been quantified through various assays, with the half-maximal inhibitory concentration (IC50) consistently reported in the low nanomolar range.

| Parameter | Value | Assay Type / Substrate | Source |

| IC50 | 35 ± 2 nM | PIP3-based assay | [4][5] |

| IC50 | 35 nM | Cell-free assay | [1][3][6][7] |

| IC50 | 46 ± 10 nM | OMFP-based assay | [4][5][8] |

| Kic (competitive inhibition constant) | 27 ± 6 nM | - | [4][5][8] |

| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | - | [4][5][8] |

Note: The inhibition by VO-Ohpic has been characterized as noncompetitive, affecting both Km and Vmax.[8] One study reported a significantly weaker IC50 for PTEN (6.74 µM) and noted potent inhibition of SHP1 (IC50 of 975 nM), suggesting context-dependent selectivity.[9]

Mechanism of Action

This compound functions as a reversible and noncompetitive inhibitor of PTEN's lipid phosphatase activity.[2][8] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway.[10] It exerts its tumor-suppressive role by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[8]

By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3.[8] This elevation in PIP3 levels subsequently activates downstream signaling cascades, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[6][7][8] The activation of Akt triggers a cascade of phosphorylation events, influencing key cellular processes including cell growth, proliferation, survival, and metabolism.[6][11][12][13] In some contexts, such as in hepatocellular carcinoma cells with low endogenous PTEN expression, prolonged activation of the Akt and ERK pathways by VO-Ohpic can paradoxically lead to growth inhibition and cellular senescence.[6][12][13]

Signaling Pathway Modulated by this compound

Caption: PTEN inhibition by this compound enhances the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of in vitro potency. Below are representative protocols derived from published studies.

Recombinant PTEN Inhibition Assay (Phosphate Release)

This cell-free assay directly measures the effect of this compound on the enzymatic activity of purified PTEN.

Materials:

-

Recombinant human PTEN enzyme

-

Assay Buffer (specific composition may vary)

-

Substrate: 3-O-methylfluorescein phosphate (OMFP) or PIP3[8]

-

Detection Reagent (e.g., Malachite Green for phosphate detection)

-

96-well microplate

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer containing a small, consistent percentage of DMSO (e.g., 1%).[8]

-

Enzyme Incubation: In a 96-well plate, add the recombinant PTEN enzyme to each well.

-

Inhibitor Addition: Add the various concentrations of diluted this compound to the wells. Include a "no inhibitor" control (DMSO vehicle only).

-

Pre-incubation: Incubate the enzyme-inhibitor mixture at room temperature for 10 minutes.[7][8]

-

Reaction Initiation: Start the phosphatase reaction by adding the substrate (e.g., 200 µM OMFP) to each well.[8]

-

Reaction & Detection: Allow the reaction to proceed for a defined period at a controlled temperature. Stop the reaction and measure the product formation. For OMFP, this involves measuring fluorescence. For PIP3, this often involves quantifying the release of inorganic phosphate using a colorimetric method like a Malachite Green assay.

-

Data Analysis: Correct for background absorbance/fluorescence from the inhibitor itself.[7][8] Plot the percentage of PTEN activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Cell-Based Proliferation/Viability Assay (MTT/BrdU)

This assay determines the effect of this compound on the proliferation and viability of whole cells, providing insight into its cellular activity.

Materials:

-

Adherent cell line of interest (e.g., Hep3B hepatocellular carcinoma cells)[6]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS) or BrdU labeling reagent[6][14]

-

DMSO[14]

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells, count them, and adjust the concentration to 5-10×10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for attachment.[14]

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 0-5 µM) in complete culture medium.[6] Remove the old medium from the cells and replace it with 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[6][15]

-

Viability Measurement (MTT Method):

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[14]

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[14]

-

Measure the absorbance at 490 nm using a microplate reader.[14]

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50.

Experimental Workflow for IC50 Determination

Caption: A typical experimental workflow for determining the IC50 value in a cell-based assay.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound |CAS:476310-60-8 Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. universalbiologicals.com [universalbiologicals.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

- 8. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. scbt.com [scbt.com]

- 12. tandfonline.com [tandfonline.com]

- 13. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of VO-Ohpic Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2][3][4] PTEN plays a critical role in cellular signaling by antagonizing the phosphoinositide 3-kinase (PI3K)/Akt pathway, a key regulator of cell growth, proliferation, and survival.[2][5] By inhibiting PTEN's lipid phosphatase activity, this compound effectively upregulates this pathway, making it a valuable tool for studying PTEN function and a potential therapeutic agent for conditions where enhanced Akt signaling is desirable, such as in certain cancers and ischemic injuries.[2][6] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.

Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of PTEN.[2] This inhibition leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. Elevated PIP3 levels subsequently activate the serine/threonine kinase Akt (also known as protein kinase B) and its downstream effector, the Forkhead box protein O3a (FoxO3a).[2] The activation of the Akt signaling pathway is a central event in mediating the diverse cellular effects of this compound.

Quantitative Pharmacological Data

The in vitro potency and selectivity of this compound have been characterized in various enzymatic assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound against PTEN

| Parameter | Value (nM) | Assay Substrate | Reference |

| IC50 | 35 | PIP3 | [2] |

| IC50 | 46 ± 10 | OMFP | [3][5] |

| Kic (competitive inhibition constant) | 27 ± 6 | OMFP | [3][5] |

| Kiu (uncompetitive inhibition constant) | 45 ± 11 | OMFP | [3][5] |

Table 2: Selectivity Profile of this compound

| Phosphatase | Inhibition | Reference |

| PTP-β | High nanomolar to micromolar range | [4] |

| SopB | High nanomolar range | [4] |

| Myotubularin | No significant inhibition | [4] |

| SAC1 | No significant inhibition | [4] |

| CBPs | Micromolar range | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

In Vitro PTEN Inhibition Assay

This protocol describes the determination of the IC50 value of this compound against PTEN using a malachite green-based phosphate detection assay with PIP3 as the substrate.

Materials:

-

Recombinant human PTEN enzyme

-

This compound

-

Phosphatidylinositol (3,4,5)-trisphosphate (PIP3)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM DTT)

-

Malachite green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound solutions.

-

Add the recombinant PTEN enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the PIP3 substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding the malachite green reagent, which detects the released free phosphate.

-

Measure the absorbance at approximately 620 nm using a microplate reader.

-

Calculate the percentage of PTEN inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Hepatocellular Carcinoma Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model using the Hep3B human hepatocellular carcinoma cell line.[2][6][7]

Materials:

-

Hep3B human hepatocellular carcinoma cells

-

Athymic nude mice (e.g., BALB/c nude)

-

This compound

-

Vehicle control (e.g., saline, DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Matrigel (optional)

-

Calipers for tumor measurement

Procedure:

-

Culture Hep3B cells to ~80% confluency.

-

Harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel, to a final concentration of approximately 1 x 10^7 cells/mL.[8]

-

Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) into the flank of each athymic nude mouse.[8]

-

Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[9]

-

Administer this compound (e.g., 10 mg/kg) or vehicle control to the respective groups via intraperitoneal (i.p.) injection on a predetermined schedule (e.g., daily or every other day).[2]

-

Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.[9]

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or Western blotting).

In Vivo Myocardial Ischemia-Reperfusion Model

This protocol describes the evaluation of the cardioprotective effects of this compound in a mouse model of KCl-induced cardiac arrest and resuscitation.[2][3]

Materials:

-

C57BL/6 mice

-

This compound

-

Potassium chloride (KCl) solution

-

Epinephrine

-

Anesthetic (e.g., isoflurane)

-

Ventilator

-

ECG monitoring equipment

-

Triphenyltetrazolium chloride (TTC) for infarct size measurement

Procedure:

-

Anesthetize the mouse and intubate it for mechanical ventilation.[10]

-

Establish venous access (e.g., via the jugular vein) for drug and KCl administration.[1][11]

-

Administer this compound (e.g., 10 µg/kg) or vehicle control intravenously 30 minutes prior to inducing cardiac arrest.[3]

-

Induce asystolic cardiac arrest by rapid intravenous injection of KCl. Confirm cardiac arrest by ECG.[1][10][11]

-

After a defined period of asystole (e.g., 8 minutes), initiate cardiopulmonary resuscitation (CPR) with chest compressions and administration of epinephrine.[1][11]

-

After successful resuscitation, monitor the animal for a reperfusion period (e.g., 2 hours).

-

At the end of the experiment, euthanize the mouse and excise the heart.

-

To assess myocardial infarct size, slice the heart and stain with TTC. The viable myocardium will stain red, while the infarcted tissue will remain pale.[3]

-

Quantify the infarct size as a percentage of the total ventricular area.

Pharmacokinetics and Metabolism

Specific pharmacokinetic data for this compound is not extensively published. However, studies on other vanadium-containing compounds can provide some general insights. Vanadium compounds, when administered intravenously, tend to have a multi-phasic elimination profile with a long terminal half-life, suggesting tissue accumulation.[12][13] Oral bioavailability of vanadium compounds is generally low.[12] Following intraperitoneal administration in mice, vanadium has been shown to accumulate in the kidney and liver before being excreted.[7] The circulating half-life of vanadium-derived compounds has been reported to be between 2 to 12 days.[14] Further studies are required to determine the specific absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Conclusion

This compound is a valuable research tool for investigating the PTEN/Akt signaling pathway. Its potency and selectivity make it a promising candidate for further investigation in therapeutic areas where upregulation of Akt signaling is beneficial. The experimental protocols provided in this guide offer a framework for researchers to further explore the pharmacological properties of this compound. As with any experimental work, it is crucial to carefully consider the specific research question and optimize the protocols accordingly.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biodistribution and pharmacokinetics of vanadium following intraperitoneal administration of vanadocene dichloride to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hep3B Xenograft Model - Altogen Labs [altogenlabs.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Novel Modification of Potassium Chloride Induced Cardiac Arrest Model for Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental animals and cardiac arrest model [bio-protocol.org]

- 12. Vanadium pharmacokinetics and oral bioavailability upon single-dose administration of vanadyl sulfate to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of vanadium in humans after intravenous administration of a vanadium containing albumin solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

A Technical Guide to the Effects of VO-Ohpic Trihydrate on Akt Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VO-Ohpic trihydrate, a potent small-molecule inhibitor of the phosphatase and tensin homolog (PTEN) enzyme. Its primary mechanism of action involves the inhibition of PTEN, which leads to the subsequent activation and phosphorylation of Akt (also known as Protein Kinase B), a critical node in cellular signaling. This document outlines the compound's mechanism, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action: Indirect Akt Activation via PTEN Inhibition

This compound functions as a potent, reversible, and noncompetitive inhibitor of PTEN.[1] PTEN is a crucial tumor suppressor and a dual-specificity phosphatase that primarily acts on lipid substrates.[1] Its main role is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1] This action directly opposes the function of phosphoinositide 3-kinases (PI3K).[1]

By inhibiting PTEN, this compound causes an intracellular accumulation of PIP3.[1] This lipid second messenger recruits Akt to the plasma membrane, where it is subsequently phosphorylated and activated by upstream kinases like PDK1 (at threonine 308) and mTORC2 (at serine 473).[2][3] Therefore, the primary effect of this compound on Akt is an indirect activation that results in increased phosphorylation.[4] This activation triggers a cascade of downstream signaling events crucial for cell growth, proliferation, survival, and metabolism.[5][6]

Quantitative Data Presentation

The efficacy of this compound has been quantified in several studies, primarily focusing on its direct inhibition of PTEN and the resulting cellular effects.

Table 1: In Vitro PTEN Inhibition by this compound

| Parameter | Value | Substrate Used | Source |

|---|---|---|---|

| IC₅₀ | 35 ± 2 nM | PIP₃ | [7] |

| IC₅₀ | 46 ± 10 nM | OMFP* | [1][7] |

| Kᵢc (competitive) | 27 ± 6 nM | OMFP* | [1] |

| Kᵢu (uncompetitive) | 45 ± 11 nM | OMFP* | [1] |

*OMFP: 3-O-methylfluorescein phosphate

Table 2: Cellular Effects of this compound on Akt Phosphorylation

| Cell Line | PTEN Status | Treatment | Effect on p-Akt (Ser473) | Source |

|---|---|---|---|---|

| Hep3B | Low Expression | Dose-dependent | Significant, dose-dependent increase | [8][9] |

| PLC/PRF/5 | High Expression | Dose-dependent | No detectable increase | [8][9] |

| SNU475 | Negative | Dose-dependent | No effect |[4][8] |

These data highlight that the effect of this compound on Akt phosphorylation is critically dependent on the cellular expression level of its direct target, PTEN.

Experimental Protocols

To assist researchers in studying the effects of this compound, this section details the methodologies for in vitro PTEN inhibition assays and Western blot analysis of Akt phosphorylation.

This protocol is adapted from studies characterizing the inhibitory kinetics of this compound.[1] It is designed to measure the direct effect of the compound on recombinant PTEN activity.

-

Reagent Preparation :

-

Assay Buffer : 100 mM Tris (pH 7.4) containing 2 mM DTT.

-

PTEN Enzyme : Purified, recombinant PTEN protein. Confirm integrity via Western blot.[1]

-

Substrate : Prepare a 20 mM stock of 3-O-methylfluorescein phosphate (OMFP) in DMSO.

-

Inhibitor : Prepare a 100 µM stock solution of this compound in DMSO and create serial dilutions in 1% DMSO.[1]

-

-

Assay Procedure :

-

Pre-incubate recombinant PTEN with varying concentrations of this compound in assay buffer for 10 minutes at room temperature.[1]

-

Initiate the enzymatic reaction by adding the OMFP substrate to the PTEN-inhibitor mixture.

-

Monitor the change in fluorescence over time using a suitable plate reader.

-

Determine background fluorescence from wells containing VO-Ohpic in assay buffer without the enzyme and subtract this from the experimental data.[1]

-

Calculate IC₅₀ values by plotting the percentage of PTEN activity against the logarithm of the inhibitor concentration.

-

This protocol outlines the steps to assess the level of Akt phosphorylation at Ser473 in cells treated with this compound.[8][9]

-

Cell Culture and Treatment :

-

Lysate Preparation :

-

SDS-PAGE and Electrotransfer :

-

Immunoblotting :

-

Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). BSA is preferred for phospho-antibodies.[10]

-

Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C with gentle agitation. Use a starting dilution of 1:1000.[10]

-

Wash the membrane three times for 10 minutes each with TBST.[10]

-

Incubate with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again three times for 10 minutes each with TBST.

-

To normalize the data, strip the membrane and re-probe with an antibody for total Akt or use a separate gel for a loading control like β-actin.[8]

-

-

Detection :

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a digital imager or X-ray film.

-

Quantify band intensity using densitometry software.

-

References

- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. scbt.com [scbt.com]

- 6. Bis(acetylacetonato)-oxovanadium(iv), bis(maltolato)-oxovanadium(iv) and sodium metavanadate induce antilipolytic effects by regulating hormone-sensitive lipase and perilipin via activation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tandfonline.com [tandfonline.com]

- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. merckmillipore.com [merckmillipore.com]

A Deep Dive into the Vanadium Complex VO-Ohpic Trihydrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the vanadium complex, VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of PTEN inhibition and the specific characteristics of this vanadium complex.

Core Concepts: Unveiling the Vanadium Complex

This compound, with the chemical formula C₁₂H₁₆N₂O₁₁V, is a coordination complex centered around a vanadium (IV) ion. It is recognized for its high potency and selectivity in inhibiting the lipid phosphatase activity of PTEN. This inhibition leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, subsequently activating downstream signaling pathways crucial for cell growth, proliferation, and survival.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for experimental design and formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O₁₁V | [1] |

| Molecular Weight | 415.20 g/mol | [1] |

| CAS Number | 476310-60-8 | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | Insoluble in water; Soluble in DMSO (≥50 mg/mL) and Ethanol (with sonication) | [2][3] |

| Storage | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 6 months | [3] |

Mechanism of Action: The PTEN Inhibition Pathway

This compound exerts its biological effects primarily through the inhibition of PTEN. PTEN is a critical negative regulator of the PI3K/Akt signaling pathway. By dephosphorylating PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN effectively dampens the signaling cascade.

The inhibition of PTEN by this compound disrupts this regulation, leading to an increase in phosphorylated Akt (p-Akt). This activation of Akt promotes cell survival, growth, and proliferation. The signaling cascade is visualized in the diagram below.

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on PTEN.

Quantitative Data: In Vitro and In Vivo Efficacy

This compound has demonstrated significant potency in both cellular and animal models. The following tables summarize key quantitative data from published studies.

In Vitro Activity

| Parameter | Value | Cell Line/System | Reference |

| PTEN IC₅₀ | 35 nM | Recombinant PTEN | [2] |

| PTEN IC₅₀ | 46 ± 10 nM | Recombinant PTEN | [3] |

| Akt Phosphorylation Saturation | 75 nM | NIH 3T3 and L1 fibroblasts | [2] |

In Vivo Activity

| Animal Model | Dosage | Effect | Reference |

| In-vivo ischemia and reperfusion mouse model | 10 µg/kg (i.p.) | Decreased myocardial infarct size | [3] |

| Mice with MDA PCa-2b cell xenografts | Not specified | Significant tumor growth suppression | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and key experiments involving this compound, compiled from the scientific literature.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not explicitly available in the reviewed literature, it is consistently referenced as being prepared according to a previously reported procedure. The general approach for the synthesis of similar vanadyl complexes with picolinic acid derivatives involves the reaction of a vanadium salt (e.g., VOSO₄) with the corresponding picolinic acid ligand in an appropriate solvent system, followed by purification. Researchers are advised to consult the primary literature, such as Rosivatz et al., 2006, for more specific details.

PTEN Inhibition Assay (Malachite Green-based)

This protocol is adapted from methodologies used to assess the inhibitory effect of this compound on PTEN's lipid phosphatase activity.

Caption: Workflow for the PTEN inhibition assay using the malachite green method.

Protocol Details:

-

Preparation of Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 2 mM DTT.

-

Substrate: Phosphatidylinositol 3,4,5-trisphosphate (PIP₃) dissolved in distilled water.

-

Inhibitor: this compound stock solution prepared in DMSO.

-

Enzyme: Recombinant PTEN protein.

-

-

Assay Procedure:

-

In a suitable reaction vessel, pre-incubate recombinant PTEN with varying concentrations of this compound (or DMSO as a vehicle control) in the assay buffer for 10 minutes at room temperature.

-

Initiate the phosphatase reaction by adding the PIP₃ substrate.

-

Incubate the reaction mixture for 20 minutes at 30°C.

-

Stop the reaction by adding a malachite green-based colorimetric reagent.

-

Allow the color to develop for 10 minutes at room temperature.

-

Measure the absorbance at 650 nm using a spectrophotometer. The amount of phosphate released is proportional to the absorbance.

-

-

Data Analysis:

-

Calculate the percentage of PTEN inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cellular Assay for Akt Phosphorylation

This protocol outlines the general steps to assess the in-cell activity of this compound by measuring the phosphorylation of Akt.

-

Cell Culture and Treatment:

-

Culture cells (e.g., NIH 3T3 or L1 fibroblasts) in appropriate growth medium to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 15 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473 or Thr308) and total Akt.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for p-Akt and total Akt.

-

Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

-

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of the PTEN/PI3K/Akt signaling pathway. Its high potency and selectivity make it a lead compound for the development of therapeutics targeting diseases associated with PTEN dysfunction, such as cancer and diabetes. This technical guide provides a foundational understanding of its properties and methodologies for its investigation, empowering researchers to further explore its potential.

References

Methodological & Application

VO-Ohpic Trihydrate: Solubility, Application Notes, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). Additionally, it includes comprehensive application notes and experimental protocols to guide researchers in its effective use for in vitro and in vivo studies.

Solubility Data

This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) but is practically insoluble in water. For optimal results, it is highly recommended to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the compound's solubility[1][2].

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | ≥ 83 mg/mL | 199.9 mM | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility[1][2][3][4]. Some sources report solubility at 72 mg/mL (173.41 mM)[1], ≥ 50 mg/mL (120.42 mM)[2][5], and 25 mM. Sonication may be used to aid dissolution[6]. |

| Water | < 0.1 mg/mL | Insoluble | This compound is considered insoluble in water[1][2][3][4][5]. |

| Ethanol | Insoluble | Insoluble | |

| PBS (pH 7.2) | 1 mg/ml | [7] |

Mechanism of Action: PTEN Inhibition

This compound is a potent, selective, and reversible inhibitor of PTEN, with an IC50 value in the nanomolar range (35-46 nM)[1][2][5][8]. PTEN is a dual-specificity phosphatase that acts as a critical negative regulator of the PI3K/Akt signaling pathway. By inhibiting PTEN's lipid phosphatase activity, this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, promotes the phosphorylation and activation of downstream effectors, most notably Akt. The activation of Akt influences a multitude of cellular processes, including cell growth, proliferation, survival, and glucose metabolism[1][7][8].

Experimental Protocols

Preparation of Stock Solutions (In Vitro)

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO for use in cell culture and other in vitro assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

-

Weigh the desired amount of this compound powder and transfer it to a sterile tube.

-

Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 25 mM, or higher, not exceeding 83 mg/mL).

-

Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

-

If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution[6]. The solution should be clear and free of particulates.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months[2][5].

Preparation of Working Solutions for In Vivo Administration

Due to its poor aqueous solubility, this compound requires a co-solvent system for in vivo administration. The following protocol provides a common formulation for intraperitoneal (i.p.) injection.

Materials:

-

This compound DMSO stock solution (e.g., 25 mg/mL)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes

Procedure:

-

This protocol is for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[2][5][9].

-

To prepare 1 mL of the final working solution, start by adding 400 µL of PEG300 to a sterile tube.

-

Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.

-

Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix well.

-

The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution[2].

-

It is recommended to prepare this working solution fresh on the day of use[2].

Applications in Research

This compound is a valuable tool for investigating the roles of the PTEN/Akt signaling pathway in various biological and pathological processes.

-

Cancer Research: Studies have shown that VO-Ohpic can inhibit cell viability and proliferation in cancer cell lines with low PTEN expression, such as hepatocellular carcinoma[1][10]. It has also been shown to inhibit tumor growth in xenograft mouse models[1][3].

-

Metabolic Studies: By activating the Akt pathway, VO-Ohpic enhances glucose uptake in adipocytes, making it a useful compound for studying insulin signaling and metabolic disorders[1][3].

-

Cardiovascular Research: VO-Ohpic has demonstrated protective effects in models of cardiac ischemia-reperfusion injury by reducing myocardial infarct size[2][11]. It has been shown to improve heart function in doxorubicin-induced cardiomyopathy[11].

-

Wound Healing: The compound has been observed to accelerate wound healing in fibroblasts[1][6].

-

Neurobiology: As the PTEN/Akt pathway is crucial for neuronal survival and plasticity, VO-Ohpic can be used to explore its role in neurological disorders.

Note: The provided protocols and application notes are intended as a guide. Researchers should optimize concentrations, incubation times, and administration routes based on their specific experimental models and objectives.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. This compound产品说明书 [selleck.cn]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. apexbt.com [apexbt.com]

- 9. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: VO-Ohpic Trihydrate in Cell Culture

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2][3] As a critical negative regulator of the PI3K/Akt signaling pathway, PTEN is a key therapeutic target in various diseases, including cancer. Inhibition of PTEN by this compound leads to the activation of downstream signaling cascades, such as Akt and FoxO3a, which are involved in cell proliferation, survival, and metabolism.[1][4] These application notes provide a detailed protocol for the dissolution of this compound for use in cell culture experiments, along with relevant technical data and a diagram of the associated signaling pathway.

Quantitative Data Summary

For ease of reference and experimental planning, the following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source |

| Molecular Weight | 415.20 g/mol | [1][5] |

| IC50 (PTEN) | 35 nM - 46 nM | [1][2][5][6] |

| Solubility (DMSO) | ≥ 50 mg/mL (120.42 mM) | [2][5] |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | [1][2][5] |

| Solubility (Ethanol) | Insoluble | [1] |

| Typical Cell Culture Concentration | 0 - 5 µM | [1] |